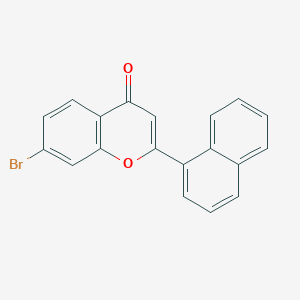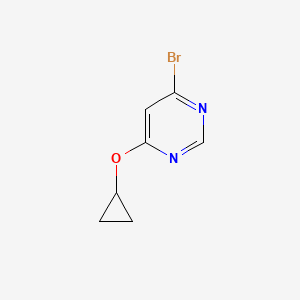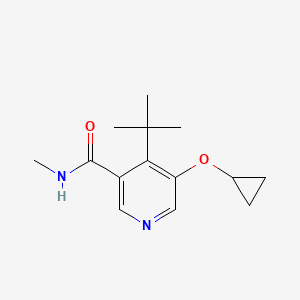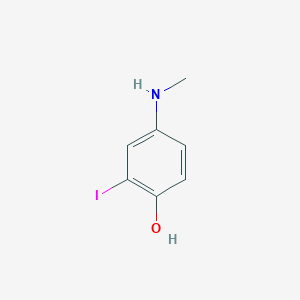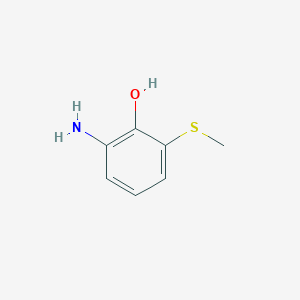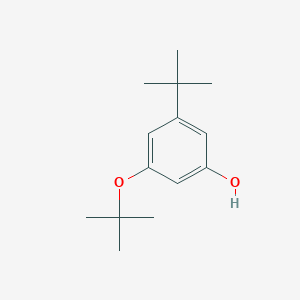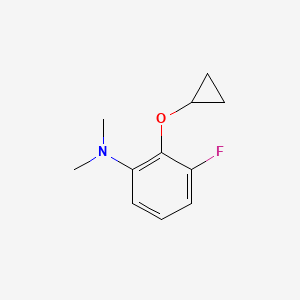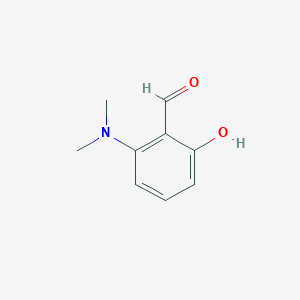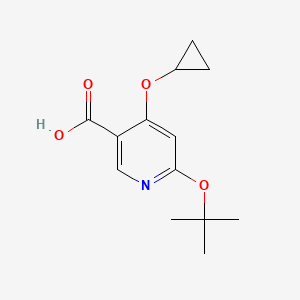
5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole: is a heterocyclic compound that contains a five-membered ring with three heteroatoms: one oxygen, one nitrogen, and one chlorine atom. The presence of a bromophenyl group at the 5-position and a chlorine atom at the 3-position makes this compound unique. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxadiazole N-oxides or reduction to form corresponding amines.
Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or dioxane.
Major Products:
- Substituted oxadiazoles
- Oxadiazole N-oxides
- Biaryl compounds
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology and Medicine: This compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been studied for their ability to inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure allows for the design of compounds with specific biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole and its derivatives often involves the inhibition of key enzymes or receptors in biological systems. For example, some derivatives may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
5-(4-Bromophenyl)-1,2,4-triazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with a similar bromophenyl group but different heterocyclic ring structure.
Uniqueness: 5-(4-Bromophenyl)-3-chloro-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical reactivity and potential biological activities. Its oxadiazole ring structure also provides stability and specific electronic properties that are advantageous in various applications.
Propiedades
Fórmula molecular |
C8H4BrClN2O |
|---|---|
Peso molecular |
259.49 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-3-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H |
Clave InChI |
DPOPVNLIZPYWPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NO2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


